molecular formula C16H17N3OS B12150951 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole

3-[(2,5-Dimethylphenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole

Cat. No.: B12150951
M. Wt: 299.4 g/mol
InChI Key: KWFXLXOSTIROFV-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylphenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole typically involves the reaction of 2,5-dimethylbenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with 2-furylmethylamine and 4-methyl-1,2,4-triazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dimethylphenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or alkyl halides; reactions often require catalysts or specific conditions like elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding alcohols or amines

    Substitution: New compounds with different functional groups replacing the thiol group

Scientific Research Applications

3-[(2,5-Dimethylphenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-Dimethylphenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole
  • 3-[(2,6-Dimethylphenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole
  • 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-thienyl)-4-methyl-1,2,4-triazole

Uniqueness

3-[(2,5-Dimethylphenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

3-[(2,5-dimethylphenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C16H17N3OS/c1-11-6-7-12(2)13(9-11)10-21-16-18-17-15(19(16)3)14-5-4-8-20-14/h4-9H,10H2,1-3H3

InChI Key

KWFXLXOSTIROFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C)C3=CC=CO3

Origin of Product

United States

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